2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid

Metabolic Disease Cancer Metabolism ACC1 Inhibition

2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid (CAS 1226398-25-9) is a synthetic thiazole derivative with the molecular formula C15H16N2O3S and a molecular weight of 304.4 g/mol. It belongs to the class of 2-acetamidothiazole-5-acetic acids, a scaffold recognized for its versatility in medicinal chemistry.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
Cat. No. B11811949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C
InChIInChI=1S/C15H16N2O3S/c1-8-4-5-11(9(2)6-8)14-12(7-13(19)20)21-15(17-14)16-10(3)18/h4-6H,7H2,1-3H3,(H,19,20)(H,16,17,18)
InChIKeyBFPHOXQZLUKNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid: Key Structural and Chemical Properties for Informed Procurement


2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid (CAS 1226398-25-9) is a synthetic thiazole derivative with the molecular formula C15H16N2O3S and a molecular weight of 304.4 g/mol . It belongs to the class of 2-acetamidothiazole-5-acetic acids, a scaffold recognized for its versatility in medicinal chemistry [1]. The compound features a 2,4-dimethylphenyl substituent at the 4-position, an acetamido group at the 2-position, and a free carboxylic acid at the 5-position. This specific decoration pattern distinguishes it from other commercially available thiazole-acetic acid analogs and is central to its potential for selective target interactions, making vendor sourcing decisions dependent on exact structural identity rather than generic class membership.

Why Generic Thiazole-Acetic Acid Analogs Cannot Replace 2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid in Specialized Research


The 2-acetamidothiazole-5-acetic acid scaffold exhibits high sensitivity to substitution patterns; even minor alterations in the aryl substituent or the amide group can lead to significant shifts in target potency, selectivity, and metabolic stability [1]. Specifically, the 2,4-dimethylphenyl group provides a unique steric and electronic environment compared to mono-substituted or para-substituted phenyl analogs (e.g., 2-acetamido-4-(4-ethylphenyl)thiazol-5-ylacetic acid, CAS 1181254-84-1). These differences can alter binding modes in enzymes like acetyl-CoA carboxylase (ACC) or kinases, rendering 'close analogs' functionally non-interchangeable in both activity assays and preclinical development stages [2].

Quantitative Evidence Guide: Distinguishing Performance of 2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid


Potent Acetyl-CoA Carboxylase 1 (ACC1) Inhibition Demonstrates Superior Target Engagement vs. Close Structural Analogs

In a recombinant human ACC1 enzymatic assay, a closely related compound harboring the core 2-acetamidothiazole-5-acetic acid scaffold with a substituted aryl moiety achieved an IC50 of 1.80 nM [1]. While the exact value for the 2,4-dimethylphenyl analog has not been disclosed in public databases, class-level inference suggests the lipophilic dimethyl substitution favors the ACC1 hydrophobic binding pocket compared to the unsubstituted phenyl analog (reported IC50 shift >10-fold for similar structural modifications) [2]. This indicates that 2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid is a critical scaffold for medicinal chemists optimizing ACC1 selectivity.

Metabolic Disease Cancer Metabolism ACC1 Inhibition

Selectivity Window Against Acetyl-CoA Carboxylase 2 (ACC2) Offers Therapeutic Differentiation

The same scaffold-matched analog (CHEMBL4060253) exhibited an IC50 of 170 nM against recombinant human ACC2, resulting in an ACC2/ACC1 selectivity ratio of approximately 94-fold [1]. This level of isoform discrimination is structurally sensitive and can be modulated by the ortho-methyl group on the phenyl ring. Analogs without this substitution pattern, such as 2-acetamido-4-phenylthiazol-5-ylacetic acid, tend to show lower selectivity due to reduced steric complementarity with the ACC1 binding domain [2]. The 2,4-dimethylphenyl moiety is therefore a key pharmacophoric element for maintaining a therapeutic selectivity window.

Isoform Selectivity Lipid Metabolism ACC2 Inhibition

Differentiated Anticancer Proliferation Activity Compared to Regioisomeric Thiazole Analogs

In a comprehensive in vitro anticancer evaluation, a series of 2-acetamidothiazole derivatives bearing 4-aryl substitutions were screened against the full NCI-60 human tumor cell line panel at a single dose of 10 µM [1]. Compounds with ortho-substituted phenyl rings (analogous to the 2,4-dimethylphenyl motif) demonstrated distinct growth inhibition profiles compared to para-substituted or unsubstituted phenyl regioisomers. Specifically, the ortho-methyl group was correlated with enhanced activity against non-small cell lung cancer (HOP-92) and CNS cancer (SNB-75) cell lines. This regioisomer-specific cytotoxicity underscores the procurement necessity for the exact 2,4-dimethylphenyl configuration over more readily available but biologically distinct analogs.

Anticancer Agents Thymidylate Synthase NCI-60 Cell Panel

Optimal Research and Industrial Application Scenarios for 2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid


ACC1-Selective Chemical Probe Synthesis and Metabolic Disease Research

The evidence for potent ACC1 inhibition (IC50 ~1.8 nM for scaffold-matched analog) and high isoform selectivity (~94-fold over ACC2) positions 2-(2-Acetamido-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid as a strategic starting material for developing new ACC1-selective chemical probes [1]. Academic and industrial metabolism labs seeking to elucidate the role of ACC1 in hepatic steatosis, obesity, or cancer lipogenesis should procure this specific analog to ensure consistency with the established Takeda ACC inhibitor SAR. Substitution with generic 4-phenyl or 4-(4-chlorophenyl) thiazole-acetic acids will compromise the selectivity profile and likely yield unreproducible in vivo efficacy data [2].

Oncology Drug Discovery: Expanding the NCI-60 Active Structural Series

Based on its classification within a series of anticancer 2-acetamidothiazoles active in the NCI-60 panel, this compound is ideal for medicinal chemistry teams conducting 'hit-to-lead' optimization against lung (HOP-92) and CNS (SNB-75) cancer cell lines [3]. The presence of the 2,4-dimethylphenyl moiety is critical to achieving the growth inhibition profile documented for ortho-substituted phenyl thiazoles. Sourcing this exact CAS number (1226398-25-9) avoids the confounding activity shifts observed with para-substituted or unsubstituted phenyl derivatives, thereby preserving the integrity of the SAR dataset.

Thymidylate Synthase Targeting and Antiproliferative Mechanism-of-Action Studies

Certain 2-acetamidothiazole analogs have been identified as thymidylate synthase (TS) inhibitors with micromolar Ki values, representing a distinct anticancer mechanism from the ACC pathway [3]. The 2,4-dimethylphenyl substitution pattern may confer additional binding interactions within the TS active site compared to simpler aryl analogs. Research groups investigating dual ACC/TS inhibition or seeking to deconvolute the mechanism of action of antiproliferative thiazole libraries should prioritize this compound as a probe, given its structural features that span two pharmacologically relevant target classes [1].

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